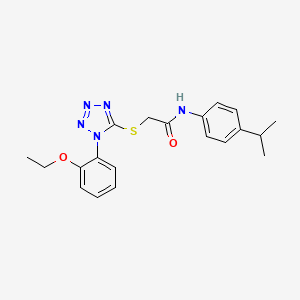

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide

Description

This compound features a tetrazole ring substituted at the 1-position with a 2-ethoxyphenyl group, connected via a thioether linkage to an acetamide backbone. The acetamide nitrogen is further substituted with a 4-isopropylphenyl group. The ethoxy group may enhance lipophilicity, while the isopropylphenyl substituent could influence steric interactions with biological targets .

Properties

IUPAC Name |

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-4-27-18-8-6-5-7-17(18)25-20(22-23-24-25)28-13-19(26)21-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAHJUUDQQLYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic synthesis techniques, incorporating various reagents and catalysts under controlled conditions. Typical steps may include:

Formation of Tetrazole Ring: : This involves cycloaddition reactions of azides with nitriles, using a suitable solvent like toluene under reflux conditions.

Thioacetylation: : This step introduces the thioamide group by reacting the formed tetrazole with thioacetic acid derivatives.

Acetylation: : The final step involves acetylating the thio-substituted tetrazole with N-(4-isopropylphenyl)acetic anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

On an industrial scale, this compound can be synthesized using batch or continuous flow processes, optimizing yield and minimizing by-products. Catalysts like palladium on carbon (Pd/C) may be employed to facilitate the reactions, while ensuring the process is economically viable.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : When subjected to oxidizing agents like hydrogen peroxide, the thio group can be converted to sulfoxide or sulfone derivatives.

Reduction: : Using reducing agents such as sodium borohydride can potentially reduce the ketone or ester functionalities within the molecule.

Substitution: : Nucleophilic substitution reactions can occur, particularly at the halogenated positions on the aromatic ring.

Common Reagents and Conditions Used

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide, under acidic or basic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents like ether.

Substitution: : Halogenated solvents or aqueous solutions under controlled pH conditions.

Major Products Formed

Oxidation typically results in sulfoxide or sulfone derivatives, reduction yields alcohols or hydrocarbons, and substitution reactions form a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for more complex molecules, aiding in the synthesis of novel compounds with potential chemical properties.

Biology

Due to its structural diversity, it can act as a probe or inhibitor in biological assays, helping to elucidate biochemical pathways and interactions.

Medicine

Preclinical studies might explore its potential as a drug candidate, examining its pharmacokinetics and pharmacodynamics.

Industry

In materials science, this compound could be used in the development of polymers, coatings, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets, such as enzymes or receptors. Its structural components enable it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, thus influencing biological pathways or chemical reactions.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and synthetic aspects of the target compound with analogs from the evidence:

*Calculated molecular weight based on formula.

Functional Group Impact on Bioactivity

- Tetrazole vs. Imidazole : Tetrazoles are carboxylic acid bioisosteres, improving metabolic stability, while imidazoles may participate in hydrogen bonding or π-π interactions .

- Sulfur Linkages : The thioether group in the target compound and analogs (e.g., ) could enhance stability or facilitate interactions with cysteine residues in enzymes.

- Phenyl Substituents: Ethoxy (Target): Increases lipophilicity and may influence membrane permeability. Fluoro (): Improves metabolic stability and electron-withdrawing effects.

Biological Activity

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound notable for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound's unique structural features, including the tetrazole ring and thioamide group, contribute to its diverse pharmacological effects.

Chemical Structure

The molecular formula of this compound is C20H23N5O2S, and it has a molecular weight of 397.49 g/mol. The structure includes:

- A tetrazole ring , which is known for enhancing biological activity.

- An ethoxyphenyl group that may influence lipophilicity and receptor interactions.

- A thioamide linkage that can modulate the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in π-π interactions, which are critical for binding to biological macromolecules.

Anti-inflammatory and Analgesic Effects

Compounds featuring a thioamide group are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may exert analgesic effects through the inhibition of pro-inflammatory cytokines and mediators.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with other tetrazole derivatives can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-ethoxyphenyl)-1H-tetrazole | Ethoxy group | Moderate antimicrobial |

| 2-(4-isopropylphenyl)-N-acetylacetamide | Acetamide group | Anti-inflammatory |

| 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio) | Chlorophenyl group | Antimicrobial |

Case Studies

While direct case studies on this specific compound are scarce, several studies involving related tetrazole compounds provide valuable insights:

- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the substituent groups significantly affected the antimicrobial potency, suggesting a structure-activity relationship (SAR).

- Analgesic Activity Assessment : In a study evaluating the analgesic effects of thioamide-containing compounds, one derivative exhibited significant pain relief in animal models, correlating with reduced inflammatory markers.

Q & A

Q. Q1. What are the most effective synthetic routes for 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling tetrazole-thiol intermediates with acetamide derivatives. For example, refluxing thiourea derivatives with maleimides in glacial acetic acid (2–5 hours, monitored via TLC) yields acetamide analogs . Optimization strategies include:

- Catalyst selection : Pyridine and zeolite catalysts improve reaction efficiency .

- Solvent choice : Recrystallization from ethanol or DMF enhances purity .

- Temperature control : Reflux conditions (150°C) reduce side-product formation .

| Reaction Condition | Yield Range | Key Reference |

|---|---|---|

| Acetic acid reflux | 60–75% | |

| Pyridine/Zeolite | 80–90% |

Structural Confirmation and Analytical Techniques

Q. Q2. Which spectroscopic and chromatographic methods are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : H and C NMR verify substituent positions (e.g., ethoxyphenyl and isopropylphenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 383.4 g/mol for a related acetamide) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Biological Activity Profiling

Q. Q3. How can researchers design experiments to evaluate the antimicrobial or anticancer potential of this compound?

Methodological Answer:

- In vitro assays :

- Control groups : Include standard drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Advanced Mechanistic Studies

Q. Q4. What experimental approaches are used to investigate the mechanism of action of this compound in cancer cells?

Methodological Answer:

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR or VEGFR2) using fluorescence-based assays .

- Molecular docking : Computational modeling to predict binding affinity with target proteins (e.g., tubulin or DNA topoisomerases) .

Handling Contradictory Biological Data

Q. Q5. How should researchers address discrepancies in reported biological activities (e.g., high antifungal activity in one study but low in another)?

Methodological Answer:

- Replicate assays : Repeat under standardized conditions (e.g., identical cell lines/pH/temperature) .

- Structural analogs : Compare activity across derivatives to identify SAR trends (e.g., substituent effects on thiazole rings) .

- Meta-analysis : Cross-reference with PubChem or ChEMBL datasets for consistency checks .

Environmental Impact Assessment

Q. Q6. What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:

- Degradation studies : Hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light) .

- Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC) .

- Bioaccumulation : LogP calculations (e.g., using EPI Suite) to estimate persistence .

Stability and Storage

Q. Q7. What are the best practices for ensuring compound stability during long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers .

- Solubility : Lyophilize and store in DMSO aliquots to prevent hydrolysis .

- Purity monitoring : Periodic HPLC analysis to detect degradation products .

Reproducibility Challenges

Q. Q8. How can researchers mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Standardized protocols : Document exact molar ratios (e.g., 4.5 mmol thiourea with equimolar maleimide) .

- QC checks : NMR and LC-MS for every batch .

- Collaborative validation : Cross-lab replication using shared SOPs .

Safety and Hazard Management

Q. Q9. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency protocols : Immediate rinsing with water for skin contact; seek medical attention if ingested .

Advanced SAR Optimization

Q. Q10. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic profile?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.